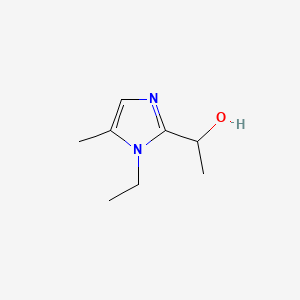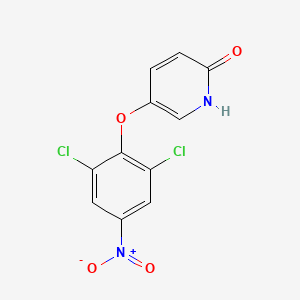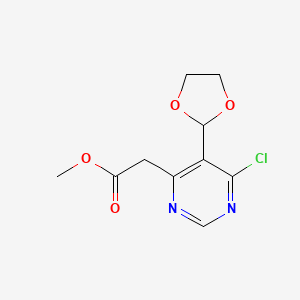![molecular formula C10H6Cl2N2Se2 B13931053 3,3'-Diselenobis[2-chloropyridine]](/img/structure/B13931053.png)
3,3'-Diselenobis[2-chloropyridine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Diselenobis[2-chloropyridine] is an organoselenium compound characterized by the presence of selenium atoms and chloropyridine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diselenobis[2-chloropyridine] typically involves the reaction of 2-chloropyridine with selenium reagents. One common method includes the use of dilithium diselenide as a selenium source. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or sulfolane, and at elevated temperatures to facilitate the formation of the diselenide bond .
Industrial Production Methods
Industrial production methods for 3,3’-Diselenobis[2-chloropyridine] are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction principles but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Diselenobis[2-chloropyridine] undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The chloropyridine groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to optimize yields .
Major Products Formed
The major products formed from these reactions include various selenides, selenoxides, and substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Diselenobis[2-chloropyridine] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds and as a precursor for other selenium-containing compounds.
Wirkmechanismus
The mechanism of action of 3,3’-Diselenobis[2-chloropyridine] involves its interaction with redox enzymes and cellular thiols. The compound can modulate the redox state of cells by influencing the levels of reactive oxygen species (ROS) and glutathione. It inhibits enzymes such as glutathione reductase and glutathione-S-transferase, leading to an increase in oxidative stress and subsequent cell death in cancer cells . Molecular docking studies suggest that the compound binds to the active sites of these enzymes, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3,3’-Diselenobis[2-chloropyridine] include other diselenides and chloropyridine derivatives, such as:
- 3,3’-Diselenobis[2-pyridinol]
- 3,3’-Diselenobis[2-methylpyridine]
- 2,2’-Diselenobis[3-chloropyridine]
- 2,2’-Diselenobis[4-chloropyridine]
Uniqueness
What sets 3,3’-Diselenobis[2-chloropyridine] apart from these similar compounds is its specific combination of selenium and chloropyridine groups, which confer unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H6Cl2N2Se2 |
|---|---|
Molekulargewicht |
383.0 g/mol |
IUPAC-Name |
2-chloro-3-[(2-chloropyridin-3-yl)diselanyl]pyridine |
InChI |
InChI=1S/C10H6Cl2N2Se2/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H |
InChI-Schlüssel |
ALGUZIALNNETKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)[Se][Se]C2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide](/img/structure/B13931005.png)
![5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13931010.png)


![2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine](/img/structure/B13931021.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one](/img/structure/B13931029.png)



![6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13931060.png)

